![molecular formula C12H14ClN3O4 B3267114 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine CAS No. 443642-33-9](/img/structure/B3267114.png)
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer research. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system, and a ribofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected ribofuranosyl halide. The reaction is often catalyzed by a Lewis acid such as tin(IV) chloride or titanium(IV) chloride. The glycosylation reaction is followed by deprotection steps to yield the desired nucleoside analog.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Glycosylation Reactions: The ribofuranosyl moiety can participate in further glycosylation reactions to form more complex nucleoside analogs.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.
Nucleophiles: Amines, thiols for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its ability to inhibit viral replication and induce apoptosis in cancer cells makes it a promising candidate for drug development.
Biochemistry: The compound is used to study nucleoside metabolism and the mechanisms of action of nucleoside analogs.
Pharmacology: Research on this compound helps in understanding its pharmacokinetics and pharmacodynamics, which are crucial for developing effective therapeutic agents.
Chemical Biology: It serves as a tool for probing biological pathways and understanding the interactions between nucleosides and their molecular targets.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This incorporation disrupts the normal function of nucleic acids, resulting in the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerases and ribonucleotide reductases.
Comparison with Similar Compounds
Similar Compounds
7-β-D-ribofuranosyl-3-deazaguanine: Another nucleoside analog with antiviral and anticancer properties.
2-Amino-6-chloro-9-[(2,3,5-tri-O-benzoyl-2-C-Methyl-beta-D-ribofuranosyl)]-9H-purine: A compound with a similar ribofuranosyl moiety and potential biological activities.
Uniqueness
4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine is unique due to its specific structural features, such as the chloro substitution at the 4-position and the methyl group on the ribofuranosyl moiety. These structural elements contribute to its distinct biological activities and make it a valuable compound for research and drug development.
Properties
IUPAC Name |
(2R,3R,4R,5R)-2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3/t7-,8-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCLSAXHSBSTK-GAJNKVMBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C2N=CN=C3Cl)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3267031.png)
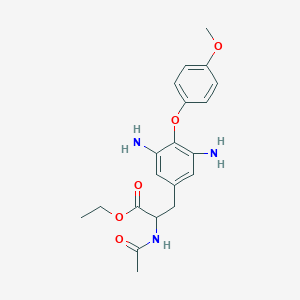
![4-Fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3267045.png)
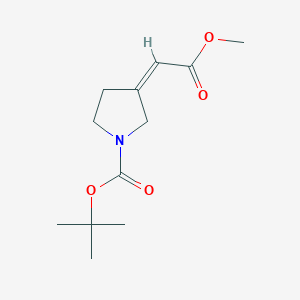
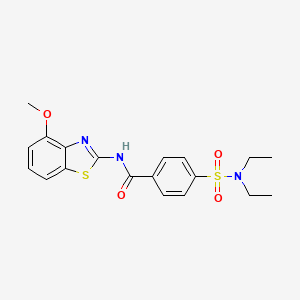
![5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE](/img/structure/B3267069.png)

![5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3267084.png)
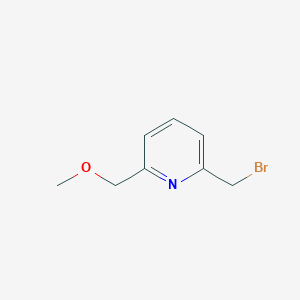
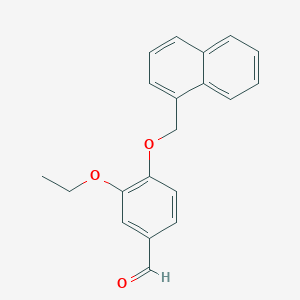
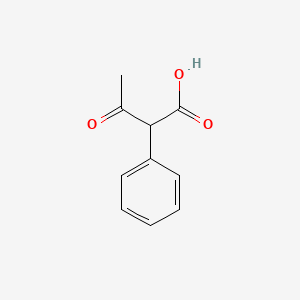
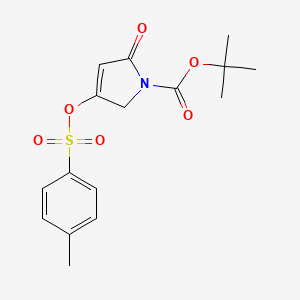
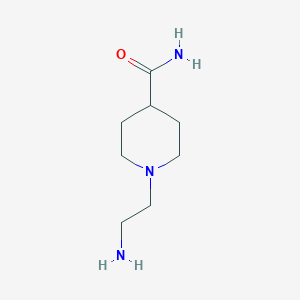
![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)
